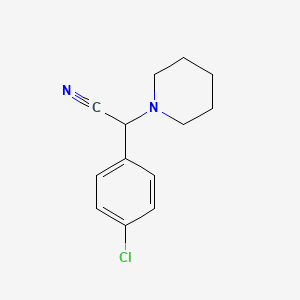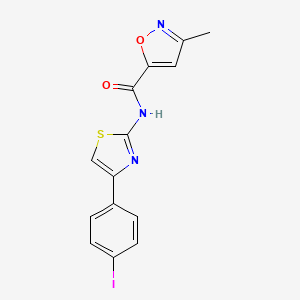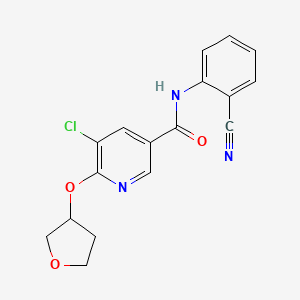
5-chloro-N-(2-cyanophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-cyanophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a crucial role in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies.
Applications De Recherche Scientifique
Herbicidal Activity
A study by Chen Yu et al. (2021) explored the synthesis of N-(arylmethoxy)-2-chloronicotinamides, related to nicotinic acid, for potential herbicidal applications. They found that some compounds in this class exhibited significant herbicidal activity against certain plant species, suggesting a possible use in agriculture.
Antimicrobial Activity
Patel and Shaikh (2010) investigated 4-Thiazolidinones of Nicotinic Acid and their biological activity. They found that these compounds showed antimicrobial activity against various bacterial and fungal species, indicating their potential as antimicrobial agents.
Molecular Structure Studies
De Souza et al. (2005) conducted a study on Supramolecular Structures of Isomeric 2-Chloro-N-(Nitrophenyl)Nicotinamides, providing insights into the molecular structures of similar nicotinamides. Understanding these structures can be vital for the development of new pharmaceuticals and materials.
Antiprotozoal Activity
A study by Ismail et al. (2003) on Synthesis and Antiprotozoal Activity of Aza-Analogues of Furamidine revealed the potential of certain nicotinamide analogs in treating protozoal infections, suggesting their use in developing new antiprotozoal drugs.
Antibacterial Activity
Research by Oroujzadeh et al. (2017) on Carbacylamidophosphates Containing Nicotinamide demonstrated the antibacterial effectiveness of these compounds. Their study indicates the potential use of such compounds in creating new antibacterial treatments.
Propriétés
IUPAC Name |
5-chloro-N-(2-cyanophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-14-7-12(9-20-17(14)24-13-5-6-23-10-13)16(22)21-15-4-2-1-3-11(15)8-19/h1-4,7,9,13H,5-6,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJKBXMKJPWKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC=C3C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-cyanophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2925273.png)
![N-(2-chloro-6-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2925276.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2925277.png)

![2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2925279.png)

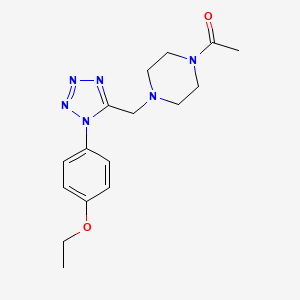
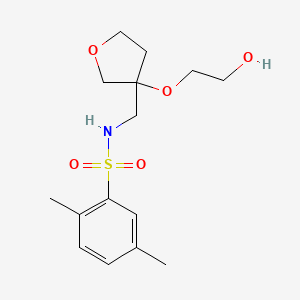
![2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2925283.png)
![4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2925285.png)
![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2925286.png)
